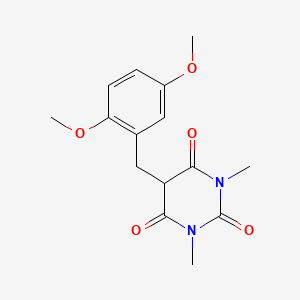![molecular formula C17H13ClN2O4 B5194894 4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Celecoxib and is used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it blocks the enzyme responsible for the production of prostaglandins that cause inflammation and pain.
Mécanisme D'action
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to reduce inflammation and pain in various inflammatory conditions. It has also been shown to have a lower risk of gastrointestinal side effects compared to other 4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid. Celecoxib has been studied for its potential use in the prevention of colon cancer and other types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has been widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models. However, Celecoxib has been associated with cardiovascular side effects, which limit its use in certain experiments.
Orientations Futures
1. Further studies are needed to determine the long-term safety and efficacy of Celecoxib in the treatment of various inflammatory conditions.
2. Studies are needed to determine the potential use of Celecoxib in the prevention of colon cancer and other types of cancer.
3. Further studies are needed to determine the optimal dosage and duration of treatment with Celecoxib.
4. Studies are needed to determine the potential use of Celecoxib in the treatment of other inflammatory conditions such as psoriasis and inflammatory bowel disease.
5. Further studies are needed to determine the potential use of Celecoxib in combination with other drugs for the treatment of various conditions.
Méthodes De Synthèse
The synthesis of Celecoxib involves the reaction of 4-benzyloxybenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-(methylsulfonyl)phenylhydrazine to form 4-(4-(methylsulfonyl)phenylhydrazono)benzoic acid. Finally, the compound is cyclized with pyrrolidine-2,5-dione to form Celecoxib.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Celecoxib has also been studied for its potential use in the prevention of colon cancer and other types of cancer.
Propriétés
IUPAC Name |
4-[3-(4-chloroanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-5-12(6-4-11)19-14-9-15(21)20(16(14)22)13-7-1-10(2-8-13)17(23)24/h1-8,14,19H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPUUYIBBJCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)
![methyl 4-chloro-3-({[(diphenylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5194842.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)

![1-(3-chlorophenyl)-4-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]piperazine](/img/structure/B5194867.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5194904.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B5194935.png)
![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)